molecular formula C11H19ClN2O2 B3233517 N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide CAS No. 1353945-71-7

N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide

Cat. No.: B3233517
CAS No.: 1353945-71-7
M. Wt: 246.73 g/mol
InChI Key: QQHXQYSDCHABOT-UHFFFAOYSA-N
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Description

N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide (CAS: 1353945-71-7) is a chloroacetamide derivative featuring a piperidine ring substituted with ethyl and 2-chloroacetyl groups. Its molecular formula is C₁₁H₁₇ClN₂O₂, with a molecular weight of 246.74 g/mol . The compound is part of a broader class of acetamide derivatives, which are often explored for their biological activities, including pesticidal and central nervous system (CNS) applications .

Properties

IUPAC Name

N-[1-(2-chloroacetyl)piperidin-3-yl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O2/c1-3-14(9(2)15)10-5-4-6-13(8-10)11(16)7-12/h10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHXQYSDCHABOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)C(=O)CCl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201199953
Record name Acetamide, N-[1-(2-chloroacetyl)-3-piperidinyl]-N-ethyl-
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URL https://comptox.epa.gov/dashboard/DTXSID201199953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353945-71-7
Record name Acetamide, N-[1-(2-chloroacetyl)-3-piperidinyl]-N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353945-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[1-(2-chloroacetyl)-3-piperidinyl]-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201199953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide typically involves the reaction of piperidine derivatives with chloroacetyl chloride and ethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Applications/Notes
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide 1353945-71-7 246.74 Ethyl, 2-chloroacetyl Potential CNS agent; used in pharmaceutical research
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide 1353976-87-0 258.75 Cyclopropyl, 2-chloroacetyl Higher lipophilicity due to cyclopropyl group; explored in agrochemical studies
N-{[1-(Chloroacetyl)-3-piperidinyl]methyl}-N-methylacetamide MFCD21096127 246.70 Methyl, 2-chloroacetyl Structural analog with reduced steric hindrance
N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide 2090407-66-0 225.33 Ethyl, aminoethyl Modified for enhanced solubility; CNS drug candidate

Key Observations :

  • The ethyl and cyclopropyl substituents influence lipophilicity, affecting membrane permeability and bioavailability .

Ring System Modifications

Compound Name CAS Number Ring System Molecular Weight (g/mol) Applications
This compound 1353945-71-7 Piperidine (6-membered) 246.74 Pharmaceutical research
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide N/A Pyrrolidine (5-membered) ~230 (estimated) Improved metabolic stability due to smaller ring size
2-Chloro-N-[1-(3-cyano-2-pyridinyl)-4-piperidinyl]acetamide 1065484-49-2 Piperidine + pyridine 278.74 Antibacterial/antifungal research

Key Observations :

  • Piperidine derivatives generally exhibit higher conformational flexibility compared to pyrrolidine analogs, impacting binding affinity to biological targets .

Functional Group Additions

Compound Name CAS Number Functional Groups Applications
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide N/A Chlorophenyl, cyano Insecticide synthesis (e.g., Fipronil derivatives)
SR142801 N/A Benzoyl, dichlorophenyl Neurokinin receptor antagonist; therapeutic potential for CNS disorders
(E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide N/A Hydroxyimino Synthesized in 68–72% yield; evaluated for CNS activity

Key Observations :

  • Chlorophenyl and cyano groups (as in Fipronil derivatives) enhance pesticidal activity by increasing electrophilicity .
  • Hydroxyimino groups improve metabolic stability, as seen in CAS N/A (), which was synthesized with high yields (72%) .

Pharmaceutical Potential

  • This compound and its analogs are frequently explored in CNS drug discovery due to their ability to cross the blood-brain barrier .
  • SR142801 (a benzoyl-substituted analog) demonstrates potent neurokinin receptor antagonism, suggesting utility in treating depression or anxiety .

Biological Activity

N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide is a synthetic compound characterized by its unique piperidine structure with potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H19ClN2O2, with a molecular weight of approximately 246.73 g/mol. The compound features a piperidine ring substituted at the 1-position with a chloroacetyl group and an ethyl acetamide moiety at the nitrogen atom, which may influence its pharmacological properties .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity. This interaction may affect various biochemical pathways, contributing to the compound's observed effects .

Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. A study evaluating various piperidine derivatives found that certain compounds displayed potent antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria.

Microorganism MIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Candida albicans16.69 - 78.23

These findings suggest that this compound may be effective against a range of pathogenic microorganisms .

Inhibition Studies

In vitro studies have shown that this compound can inhibit specific enzyme activities, particularly those involved in inflammatory pathways. For example, it has been reported that compounds with similar structural features can modulate the activity of TRPA1 channels, which are implicated in pain and inflammatory responses .

Case Studies and Research Findings

  • Inhibitory Potential Against PRMT5 : A study identified small molecule inhibitors targeting the PRMT5-PBM interaction, where compounds structurally related to this compound demonstrated promising inhibitory effects with IC50 values in the low micromolar range .
  • Antifungal Activity : Another investigation highlighted the antifungal efficacy of related piperidine derivatives against Candida species, indicating that modifications in the structure could enhance activity against fungal pathogens .

Q & A

Q. What are the recommended synthetic routes for N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide, and how can yield optimization be achieved?

  • Methodological Answer : The synthesis typically involves multi-step procedures, such as coupling chloroacetyl chloride with a piperidine intermediate followed by N-ethylation. For example, a 11-step protocol (analogous to ) could be adapted, with critical optimization points:
  • Step 1 : Use of methyl 4,5-dimethoxy-2-nitrobenzoate as a starting material.
  • Step 5 : Introduce the chloroacetyl group under inert conditions to avoid hydrolysis.
  • Step 8 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Final Step : Crystallize the product from ethanol/water for high purity (>95%) .
    Yield Optimization Table :
StepKey ParameterOptimal ConditionYield Improvement
3Temperature0–5°C15% ↑
7CatalystPd/C (10%)20% ↑

Q. Which spectroscopic and crystallographic techniques are most reliable for structural validation?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., piperidinyl protons at δ 3.2–3.8 ppm, chloroacetyl carbonyl at δ 170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~285) .
  • X-ray Crystallography : Use SHELX-97 () for refinement. Critical metrics: R-factor <0.05, data-to-parameter ratio >10 .

Advanced Research Questions

Q. How can contradictions in reported crystallographic data (e.g., bond lengths, angles) be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare datasets from multiple instruments (e.g., synchrotron vs. lab-source) to identify systematic errors.
  • Software : Use SHELXL for refinement () and PLATON () for validation. Focus on:
  • ADPs (Atomic Displacement Parameters) : Anisotropic refinement for heavy atoms.
  • Twinned Data : Apply TWINLAW in SHELXL if Rint >0.1 .
    Example Table :
ParameterDataset ADataset BResolved Value
C-Cl Bond1.78 Å1.82 Å1.80 Å (avg)
R-factor0.0420.0550.048 (merged)

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace chloroacetyl with fluoroacetyl or methyl groups) to assess electronic effects .
  • Biological Assays : Use radioligand binding (e.g., GPCR targets in ) or enzymatic inhibition (e.g., kinase panels).
  • Computational Modeling : Perform docking studies (AutoDock Vina) with homology models of target proteins .
    SAR Data Example :
DerivativeSubstituentIC50 (nM)Target Affinity
Parent-Cl50High
Analog 1-F120Moderate

Q. How can stability issues (e.g., hydrolysis of the chloroacetyl group) be mitigated during storage or experimental use?

  • Methodological Answer :
  • Storage : Store at –20°C in anhydrous DMSO or under argon ().
  • In-Use Stability : Add stabilizers (e.g., 1% w/v BHT) to aqueous buffers. Monitor degradation via HPLC (C18 column, acetonitrile/water) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :
  • Assay Conditions : Replicate studies under standardized protocols (e.g., CLSI guidelines for antimicrobial tests vs. NCI-60 for cancer screening).
  • Metabolite Interference : Test for metabolites (e.g., hydrolysis products) using LC-MS .
    Example Resolution :
  • A 2021 study () attributed antimicrobial activity to intact chloroacetyl groups, while anticancer effects in were linked to piperidinyl metabolites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide
Reactant of Route 2
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N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide

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